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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of
the chemical structure of methyl (4-formylphenyl)carbamate. Due to the limited availability of
direct experimental spectra for this specific compound, this guide leverages predicted
spectroscopic data and compares it with experimental data from structurally similar analogs.
This approach provides a robust framework for researchers to confirm the synthesis and purity
of methyl (4-formylphenyl)carbamate.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule like methyl (4-formylphenyl)carbamate
relies on the unique fingerprints generated by various spectroscopic techniques. This section
presents a comparative analysis of predicted data for the target molecule against experimental
data from key structural analogs.

Table 1: *H NMR Data (Chemical Shift & [ppm])
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Aromatic Aromatic
Compound Protons Protons -OCHs -CHO
Name (ortho to - (ortho to - "NH Proton Proton Proton
CHO) NHCOO)
Methyl (4-
formylphenyl)
~7.85 (d) ~7.60 (d) ~8.50 (s, br) ~3.78 (s) ~9.90 (s)
carbamate
(Predicted)
Methyl
phenylcarba
mate 7.38-7.29 (m)  7.06 (1) 6.79 (s, br) 3.77 (s) N/A
(Experimental
)
Ethyl N-(4-
methylphenyl
)carbamate 7.25 (d) 7.08 (d) 6.65 (s, br) N/A N/A

(Experimental

)

Table 2: 13C NMR Data (Chemical Shift & [ppm])
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Aromati  Aromati
cC cC Aromati .
Aromati
Compo C=0 C=0 (quatern (quatern c¢ CH e
und (Carba (Aldehy ary, ary, (ortho (ortho -OCHs
Name mate) de) attache attache to - to -NH)
dto - d to - CHO)
NH) CHO)
Methyl
(4-
formylph
enyl)carb  ~153.5 ~191.0 ~143.0 ~133.0 ~130.0 ~118.0 ~52.5
amate
(Predicte
d)
Methyl
henylca
fbam);te 154.2 N/A 138.1 N/A 129.1 1234, 52.3
(Experim 1188
ental)
Ethyl N-
(4-
methylph
enyl)carb  153.8 N/A 135.4 132.8 129.8 119.1 N/A
amate
(Experim
ental)

Table 3: Key IR Absorption Frequencies (cm~1)
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Compound C=0 Stretch C=0 Stretch
N-H Stretch C-O Stretch

Name (Carbamate) (Aldehyde)
Methyl (4-
formylphenyl)car

Yipheny) ~3300 ~1730 ~1700 ~1220
bamate
(Predicted)
Methyl
phenylcarbamate 3310 1735 N/A 1230
(Experimental)
4-Methylphenyl
carbamate 3390-3339 1700 N/A 1216[1]

(Experimental)

Table 4. Mass Spectrometry Data (m/z)

Compound Name

Molecular lon [M]*+

Key Fragment lons

Methyl (4-
formylphenyl)carbamate
(Predicted)

179

148, 120, 92

Methyl phenylcarbamate

(Experimental)

151

93, 65

Ethyl N-(4-
methylphenyl)carbamate

(Experimental)

179

135, 107, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton
frequency of at least 300 MHz.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45
degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,
a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

o Alarger number of scans (typically 128 or more) is required due to the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:
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o Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond
or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use an FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm™1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:

o Direct Infusion: Introduce the sample solution directly into the ion source via a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

o LC-MS: Alternatively, inject the sample onto a liquid chromatography column to separate it
from any impurities before it enters the mass spectrometer.
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o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.

Workflow and Logic Diagrams

To visually represent the process of spectroscopic confirmation, the following diagrams are
provided in the DOT language.
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Caption: Workflow for the spectroscopic confirmation of methyl (4-formylphenyl)carbamate.
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Structural Features
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Caption: Relationship between structural features and expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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